molecular formula C6H13NO2S B2852769 1-Methylcyclopentane-1-sulfonamide CAS No. 2375273-64-4

1-Methylcyclopentane-1-sulfonamide

Cat. No.: B2852769
CAS No.: 2375273-64-4
M. Wt: 163.24
InChI Key: RYCYTPFTNRPMBH-UHFFFAOYSA-N
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Description

“1-Methylcyclopentane-1-sulfonamide” is a sulfonamide compound. Sulfonamides are a group of synthetic antibacterial agents that contain the sulfonamide group . They are known to inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .


Synthesis Analysis

The synthesis of sulfonamides, including “this compound”, often involves the reaction of amines with sulfonyl chlorides . A study has reported the synthesis of new sulfonamides by replacing the amino group on the phenyl ring with various substituents . The electrochemical synthesis of sulfonamides by direct anodic coupling of thiols and amines has also been reported .

Mechanism of Action

Target of Action

1-Methylcyclopentane-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme and carbonic anhydrase . These enzymes play crucial roles in bacterial folic acid synthesis and regulation of pH and fluid balance in the body, respectively .

Mode of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting dihydropteroate synthetase, sulfonamides prevent the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . This results in the inhibition of bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, sulfonamides disrupt this pathway, leading to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins . This disruption affects the downstream effects of DNA replication, transcription, and translation, ultimately inhibiting bacterial growth .

Pharmacokinetics

This suggests that they may have long residence times in the body, potentially leading to prolonged therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, this compound prevents the formation of essential components of the bacterial cell, leading to the cessation of bacterial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. This persistence can lead to unintentional exposure of various organisms to the compound, potentially resulting in long-term ecological risks . Furthermore, the presence of sulfonamides in the environment has raised concerns about the potential spread of antimicrobial resistance .

Properties

IUPAC Name

1-methylcyclopentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(10(7,8)9)4-2-3-5-6/h2-5H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYTPFTNRPMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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